molecular formula C10H14N2O2 B12607780 2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine CAS No. 918419-40-6

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine

Cat. No.: B12607780
CAS No.: 918419-40-6
M. Wt: 194.23 g/mol
InChI Key: DBYKLIWPAVWPHD-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine is an organic compound that features a benzodioxole ring attached to a propane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine typically involves the reaction of benzodioxole derivatives with appropriate amine precursors. One common method is the reductive amination of 2-(2H-1,3-benzodioxol-5-yl)acetaldehyde with ammonia or primary amines under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine is unique due to its combination of a benzodioxole ring and a propane-1,3-diamine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918419-40-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)propane-1,3-diamine

InChI

InChI=1S/C10H14N2O2/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8H,4-6,11-12H2

InChI Key

DBYKLIWPAVWPHD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CN)CN

Origin of Product

United States

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